Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate
Overview
Description
“Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate” is a chemical compound with the molecular formula C7H11ClO4S . It has a molecular weight of 226.68 g/mol . The compound is typically stored at 4°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 . This compound contains a total of 24 bonds, including 13 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic ester, and 1 sulfone .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 226.68 g/mol .Scientific Research Applications
Enantiomer Synthesis
A study by Davies et al. (2003) explored the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate for the efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This work demonstrates the compound's utility in producing stereochemically complex molecules, essential for pharmaceuticals where the activity can significantly depend on the stereochemistry (Davies et al., 2003).
Ring Opening Reactions
Maas et al. (2004) discussed the synthesis and ring opening reactions of a 2-silabicyclo[2.1.0]pentane. Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, obtained via a photochemical intramolecular cyclopropanation reaction, undergoes various ring opening reactions leading to different cyclopropane and cyclopentene derivatives. This research highlights the compound's versatility in generating cyclic structures with potential applications in developing new materials and catalysts (Maas et al., 2004).
Acylation and Cyclization Techniques
Research by Kuwajima and Urabe (2003) focused on cyclopentanones from carboxylic acids via intramolecular acylation of alkylsilanes, showcasing an innovative approach to constructing cyclopentanone structures. This method is crucial for synthesizing compounds with potential applications in pharmaceuticals and agrochemicals (Kuwajima & Urabe, 2003).
Eco-Friendly Solvent Applications
De Gonzalo et al. (2019) discussed the potential use of cyclopentyl methyl ether (CPME), derived from processes involving methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate, as an eco-friendly solvent for biotechnology, biorefineries, and bioeconomy applications. CPME's properties, such as low peroxide formation rate and stability under various conditions, make it an attractive solvent for sustainable chemistry (De Gonzalo et al., 2019).
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Properties
IUPAC Name |
methyl 2-chlorosulfonylcyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFYZSWSTCZCQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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